(R)-2-((4-Bromophenoxy)methyl)oxirane

Chiral resolution Enantiomeric purity Asymmetric synthesis

(R)-2-((4-Bromophenoxy)methyl)oxirane (CAS 129098-56-2) is a single-enantiomer chiral epoxide belonging to the aryl glycidyl ether class, with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. The compound features a terminal oxirane ring linked via a methyleneoxy bridge to a para-bromophenyl moiety, combining the inherent reactivity of a strained three-membered epoxide with the synthetic versatility of an aryl bromide handle.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 129098-56-2
Cat. No. B165331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((4-Bromophenoxy)methyl)oxirane
CAS129098-56-2
Synonyms(R)-2-((4-BROMOPHENOXY)METHYL)OXIRANE
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)Br
InChIInChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1
InChIKeyYKUYKENINQNULY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-((4-Bromophenoxy)methyl)oxirane (CAS 129098-56-2): Chiral Aryl Glycidyl Ether Procurement & Selection Guide


(R)-2-((4-Bromophenoxy)methyl)oxirane (CAS 129098-56-2) is a single-enantiomer chiral epoxide belonging to the aryl glycidyl ether class, with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol [1]. The compound features a terminal oxirane ring linked via a methyleneoxy bridge to a para-bromophenyl moiety, combining the inherent reactivity of a strained three-membered epoxide with the synthetic versatility of an aryl bromide handle . As the (R)-configured stereoisomer, it is supplied as a chiral building block for asymmetric synthesis applications, with vendor-specified purity typically ≥95% . This compound is structurally and functionally distinct from its (S)-enantiomer (CAS 129098-55-1), the racemic mixture (CAS 2212-06-8), and halo-substituted analogs such as the 4-chloro derivative (CAS 129098-58-4), all of which share the same core scaffold but differ in stereochemistry and/or halogen identity.

Why (R)-2-((4-Bromophenoxy)methyl)oxirane Is Not Interchangeable with the Racemate, (S)-Enantiomer, or Chloro Analog


The (R)-enantiomer, racemic 2-[(4-bromophenoxy)methyl]oxirane, and the 4-chloro analog are not functionally interchangeable despite sharing the same core scaffold. Chirality is the most fundamental differentiator: the (R)-enantiomer (CAS 129098-56-2) is a defined single stereoisomer, whereas the racemate (CAS 2212-06-8) is a 1:1 mixture of (R)- and (S)-enantiomers, potentially yielding different biological or catalytic outcomes in stereospecific transformations . Furthermore, the 4-bromo substituent is a critical synthetic handle—the para-bromophenyl moiety enables palladium-catalyzed Suzuki–Miyaura cross-coupling that is not accessible with the 4-chloro analog under mild conditions, as the C–Br bond is significantly more reactive toward oxidative addition than C–Cl [1]. Procurement of the incorrect stereoisomer or halogen variant can therefore lead to failed downstream coupling reactions, altered stereochemical outcomes, and wasted synthetic effort.

(R)-2-((4-Bromophenoxy)methyl)oxirane: Quantitative Differentiation Evidence Against Key Comparators


Stereochemical Identity: Defined (R)-Enantiomer vs. Racemic Mixture (CAS 2212-06-8)

(R)-2-((4-Bromophenoxy)methyl)oxirane (CAS 129098-56-2) is the defined (R)-configured single enantiomer, differentiated from the racemic mixture 2-[(4-bromophenoxy)methyl]oxirane (CAS 2212-06-8), which is a 1:1 mixture of (R)- and (S)-enantiomers. The (R)-enantiomer has a computed XLogP3 of 2.3 and a topological polar surface area of 21.8 Ų, properties that are identical between the two enantiomers but differ in stereochemical outcome during nucleophilic ring-opening [1]. The racemate is commercially available from TCI with a purity of >97.0% (GC) and a melting point range of 48.0–52.0 °C . The (R)-enantiomer is reported with a melting point of 54.6–55.6 °C , representing a ~3–6 °C elevation relative to the racemate.

Chiral resolution Enantiomeric purity Asymmetric synthesis

Suzuki Cross-Coupling Competence: 4-Bromo vs. 4-Chloro Aryl Glycidyl Ether Reactivity

The para-bromophenyl substituent in (R)-2-((4-bromophenoxy)methyl)oxirane serves as an electrophilic partner for palladium-catalyzed Suzuki–Miyaura cross-coupling. This reactivity has been explicitly demonstrated: enantiopure (4-bromophenyl)glycidyl ether undergoes efficient Suzuki arylation with arylboronic acids under Buchwald conditions [ArB(OH)₂ (1.1 equiv), Cs₂CO₃ (2 equiv), Pd₂(dba)₃·C₆H₆ (1 mol %), S-Phos (4 mol %), toluene, 100 °C] to yield modular arylglycidyl ethers [1]. In contrast, the 4-chloro analog (R)-2-((4-chlorophenoxy)methyl)oxirane (CAS 129098-58-4) is unreactive under these mild conditions due to the higher bond dissociation energy and lower oxidative addition propensity of the C–Cl bond relative to C–Br . The Suzuki products are described as 'not directly available in enantiopure form by epoxidation routes,' making the bromo-substituted enantiopure epoxide a gateway to diverse, otherwise inaccessible chiral arylglycidyl ether libraries.

Palladium catalysis C–C bond formation Aryl halide reactivity

Purity Specification Benchmarking: (R)-Enantiomer vs. Racemate Commercial Availability

Commercially, (R)-2-((4-bromophenoxy)methyl)oxirane is supplied by BOC Sciences and AKSci at a minimum purity of 95% . The corresponding (S)-enantiomer (CAS 129098-55-1) is also available from AKSci at 95% purity . For the racemic mixture (CAS 2212-06-8), TCI offers a higher purity specification of >97.0% (GC) . However, the 95% purity threshold for the single enantiomer is sufficient for most asymmetric synthesis applications, provided that the enantiomeric excess (ee) is independently verified by chiral HPLC or ³¹P NMR derivatization methods [1]. The critical specification for the (R)-enantiomer is therefore not merely chemical purity but enantiomeric purity, which is not directly comparable to the racemate's GC purity.

Quality control Vendor specification Purity comparison

Physicochemical Property Profile: LogP and Topological Polar Surface Area Differentiation vs. Non-Halogenated Glycidyl Ethers

The computed XLogP3 of (R)-2-((4-bromophenoxy)methyl)oxirane is 2.3, with a topological polar surface area (TPSA) of 21.8 Ų [1]. These values reflect the lipophilic contribution of the para-bromophenyl group. By comparison, the non-halogenated analog (R)-2-(phenoxymethyl)oxirane (phenyl glycidyl ether) would be expected to have a lower XLogP (estimated ~1.7–1.9), and the 4-chloro analog has a lower molecular weight (184.62 g/mol vs. 229.07 g/mol) . The bromine atom contributes approximately 0.4–0.6 logP units of additional lipophilicity compared to the unsubstituted phenyl analog, a difference that can significantly affect membrane permeability and protein binding in biological assays. The XLogP3 of 2.3 places this compound within the favorable range for CNS drug-like properties (typically XLogP 1–3) while the TPSA of 21.8 Ų is well below the 60 Ų threshold associated with poor oral bioavailability.

Lipophilicity Drug-likeness Physicochemical profiling

Enantioselective Hydrolytic Kinetic Resolution (HKR) Substrate Scope: Aryl Glycidyl Ethers as a Privileged Substrate Class

Aryl glycidyl ethers, including bromophenyl-substituted variants, have been established as substrates for Jacobsen-type Co(salen)-catalyzed enantioselective hydrolytic kinetic resolution (HKR), providing access to enantiomerically enriched epoxides and 1,2-diols [1]. In this study, racemic aryl glycidyl ethers were subjected to partial hydrolysis using a chiral Co(salen) catalyst, with the enantiomeric composition of the resulting (R)-aryl glycidyl ethers analyzed by ³¹P NMR after derivatization with optically active 2-chloro-1,3,2-dioxaphospholanes [1]. The method was applied to the synthesis of β-adrenoblocking agents (S)-toliprolol and (S)-moprolol from enantiomerically enriched diol intermediates. While the paper does not isolate specific ee data for the 4-bromophenyl derivative, the class-level demonstration that aryl glycidyl ethers with varying electronic properties undergo HKR establishes the feasibility of obtaining (R)-2-((4-bromophenoxy)methyl)oxirane with high enantiomeric excess via this catalytic route [2]. Biocatalytic alternatives using Bacillus alcalophilus MTCC10234 have demonstrated kinetic resolution of phenyl glycidyl ether derivatives to yield (S)-epoxides with up to >99% ee [3], indicating that enzymatic routes can also provide access to enantiopure material.

Jacobsen HKR Enantioselective catalysis Beta-blocker synthesis

Optimal Application Scenarios for (R)-2-((4-Bromophenoxy)methyl)oxirane Based on Quantitative Differentiation Evidence


Enantiopure β-Amino Alcohol Library Synthesis via Suzuki Diversification

When the research goal is to generate a library of enantiopure β-amino alcohols with diverse aryl substituents, (R)-2-((4-bromophenoxy)methyl)oxirane is the preferred starting material. The Suzuki–Miyaura cross-coupling competence of the para-bromophenyl group [1] enables late-stage diversification with commercially available arylboronic acids, yielding modular arylglycidyl ethers that are not directly accessible in enantiopure form by asymmetric epoxidation. Subsequent regioselective and stereospecific ring-opening with ammonia provides enantiopure β-amino alcohols, which serve as precursors to C₂-symmetric bisoxazolines [1]. The 4-chloro analog cannot participate in this diversification strategy, and the racemic bromo compound would produce diastereomeric mixtures upon coupling, requiring additional chiral separation steps.

Stereochemical Probe in SN2 Ring-Opening Mechanistic Studies

The defined (R)-configuration at the oxirane stereocenter makes this compound suitable as a stereochemical probe for investigating the stereospecificity of nucleophilic ring-opening reactions. The melting point differential of ~3–7 °C between the single (R)-enantiomer (54.6–55.6 °C) and the racemate (48–52 °C) provides a rapid, qualitative indicator of enantiomeric enrichment during reaction development. Researchers comparing nucleophile-dependent stereochemical outcomes (inversion vs. retention) require a single, defined enantiomer rather than a racemic mixture to unambiguously assign product configuration via chiral HPLC or optical rotation.

Halogen-Bonding and Electronic Profiling in Aryl–Oxygen Heterocycle Conformational Studies

The presence of the para-bromine atom, which contributes an estimated ΔXLogP of 0.4–0.6 relative to the unsubstituted phenyl analog [2], makes this compound useful for halogen electronic profiling studies. The bromine substituent can engage in halogen bonding interactions that influence molecular conformation and crystal packing, while the oxirane ring provides a conformationally constrained oxygen heterocycle for studying stereoelectronic effects. The 4-bromo substitution pattern is particularly informative because bromine's polarizability and van der Waals radius are distinct from chlorine (4-chloro analog, CAS 129098-58-4) and fluorine, allowing systematic SAR mapping across the halogen series .

Pharmaceutical Intermediate for Beta-Blocker and Related Amino Alcohol APIs

Aryl glycidyl ethers are established intermediates in the synthesis of β-adrenergic blocking agents (beta-blockers). The Jacobsen-type HKR methodology [3] and biocatalytic resolution approaches [4] have been specifically applied to this substrate class for the preparation of enantiomerically enriched intermediates. The (R)-configured epoxide can be ring-opened with isopropylamine or related amines to afford (S)-configured β-amino alcohol pharmacophores—the stereochemistry required for many beta-blockers. Procurement of the pre-formed (R)-enantiomer bypasses the need for in-house resolution and ensures the correct absolute configuration for downstream pharmaceutical intermediate synthesis.

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